molecular formula C23H19NO4 B557894 Fmoc-4-Amb-OH CAS No. 164470-64-8

Fmoc-4-Amb-OH

Cat. No.: B557894
CAS No.: 164470-64-8
M. Wt: 373,41 g/mole
InChI Key: JRHUROPSUJVMNH-UHFFFAOYSA-N
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Description

Fmoc-4-Amb-OH: , also known as 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid, is a derivative of benzoic acid. It is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The compound has a molecular formula of C23H19NO4 and a molecular weight of 373.41 g/mol .

Mechanism of Action

Target of Action

Fmoc-4-Amb-OH is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are therefore the amine groups of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group in this compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate linkage between the Fmoc group and the amine, effectively protecting the amine from unwanted reactions during peptide synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptide synthesis pathway . By protecting the amine groups of amino acids, this compound allows for the efficient and selective formation of peptide bonds, facilitating the synthesis of peptides of significant size and complexity .

Pharmacokinetics

The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Result of Action

The primary result of this compound’s action is the protection of amine groups during peptide synthesis, allowing for the efficient and selective formation of peptide bonds . This facilitates the synthesis of complex peptides, making this compound a valuable tool in biochemical research .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH of the environment can significantly influence the stability and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-4-Amb-OH can be synthesized through various methods. One common method involves the reaction of 4-aminomethylbenzoic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process includes steps like coupling, deprotection, and purification .

Chemical Reactions Analysis

Types of Reactions: Fmoc-4-Amb-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while reduction produces amines .

Scientific Research Applications

Chemistry: Fmoc-4-Amb-OH is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids. It helps in the stepwise construction of peptides by preventing unwanted side reactions .

Biology: In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These compounds can be used to study protein-protein interactions and enzyme activities .

Medicine: The compound is used in the development of peptide-based drugs. Its ability to protect amino groups during synthesis makes it valuable in creating complex peptide therapeutics .

Industry: this compound is used in the production of various peptide-based materials, including hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(26)16-11-9-15(10-12-16)13-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHUROPSUJVMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373227
Record name 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164470-64-8
Record name 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(9-Fluorenylmethyloxycarbonylaminomethyl)-benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 4-aminomethyl-benzoic acid (10.6 g, 70.1 mmol) in dioxane (130 mL) was added 9% aqueous Na2CO3 (150 mL) followed by 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (26 g, 77 mmol). The solution was heated to 40° C. for 12 h and then cooled to room temperature. The reaction was acidified with 1 M HCl (500 mL), and extracted with ether (300 mL) to obtain acid S23 as a fluffy white solid (25.9 g, 69.4 mmol, 99%). 1H NMR (500 MHz, d6-DMSO): δ 12.85 (broad s, 1H), 7.90 (m, 4H), 7.70 (m, 2H), 7.39 (m, 2H), 7.31 (m, 4H), 4.37 (d, 2H, J=6.8 Hz), 4.24 (d, 2H, J=5.8 Hz), 4.23 (t, 1H, J=6.8 Hz). APCI/MS: 372 (M+H+).
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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